6-Chloronicotinimidamide dihydrochloride
Description
6-Chloronicotinimidamide dihydrochloride is a nicotinamide derivative featuring a chlorinated pyridine ring and an imidamide functional group. The compound likely shares properties with other imidamide dihydrochlorides, such as high solubility in water due to the dihydrochloride salt formation and reactivity influenced by the chloro substituent on the pyridine ring .
Key inferred characteristics (based on analogs):
- Chemical formula: Likely C₆H₅ClN₃·2HCl (approximated from similar compounds like 6-(2-Fluorophenyl)picolinimidamide hydrochloride in ).
- Molecular weight: Estimated ~250–300 g/mol (comparable to other dihydrochloride salts, e.g., DAPI dihydrochloride at 350.3 g/mol ).
- Applications: Potential use in medicinal chemistry (e.g., enzyme inhibition) or agrochemical synthesis, given the reactivity of the chloro and imidamide groups.
Properties
IUPAC Name |
6-chloropyridine-3-carboximidamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3.2ClH/c7-5-2-1-4(3-10-5)6(8)9;;/h1-3H,(H3,8,9);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQYSMUSLWUFHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=N)N)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60655196 | |
| Record name | 6-Chloropyridine-3-carboximidamide--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60655196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198283-62-3 | |
| Record name | 6-Chloropyridine-3-carboximidamide--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60655196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloronicotinimidamide dihydrochloride typically involves the reaction of 6-chloronicotinic acid with an appropriate amine under acidic conditions. One common method includes the use of thionyl chloride to convert 6-chloronicotinic acid to its corresponding acid chloride, which is then reacted with an amine to form the imidamide derivative. The final product is obtained as a dihydrochloride salt by treating the imidamide with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Chloronicotinimidamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or other reduced compounds.
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
6-Chloronicotinimidamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 6-Chloronicotinimidamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Differences
Functional Groups :
- This compound contains an imidamide (-C(=NH)NH₂) group, distinguishing it from 6-chloronicotinic acid (carboxylic acid) . This imidamide group enhances nucleophilic reactivity, making it useful in coupling reactions.
- Unlike DAPI dihydrochloride, which has two amidine groups for DNA binding, the target compound’s single imidamide may limit its nucleic acid affinity .
Salt Form: The dihydrochloride salt (two HCl molecules) increases solubility compared to monohydrochlorides (e.g., procainamide hydrochloride in ). This is critical for bioavailability in drug formulations .
Substituent Effects :
- The chloro substituent in this compound may enhance electrophilic aromatic substitution reactivity compared to the fluoro analog in . Chlorine’s higher electronegativity could influence binding in target proteins .
Safety Profiles :
- Unlike 6-chloronicotinic acid, which poses risks of toxic gas release during decomposition , imidamide dihydrochlorides like the target compound are less documented for such hazards but require standard precautions (e.g., avoiding inhalation ).
Research Findings and Gaps
- Synthetic Utility : Imidamide dihydrochlorides are often used as intermediates in heterocyclic chemistry. For example, levocetirizine dihydrochloride’s synthesis involves similar salt-forming steps to improve stability .
- Safety Data : While dihydrochloride salts generally have better solubility, their handling (e.g., storage at -20°C for DAPI ) may apply to the target compound.
Biological Activity
6-Chloronicotinimidamide dihydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.
Chemical Structure and Properties
This compound is derived from nicotinic acid and features a chlorinated aromatic ring. Its chemical formula is CHClN·2HCl, indicating the presence of two hydrochloride ions. The compound's structure allows it to interact with various biological targets, which is crucial for its pharmacological effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it is effective against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound works by disrupting bacterial cell wall synthesis and interfering with metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
This compound has been investigated for its anticancer potential. In vitro studies demonstrate that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspase pathways and the inhibition of cell proliferation.
Case Study: Breast Cancer Cell Lines
A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound at concentrations of 50-100 µM resulted in a significant reduction in cell viability after 48 hours. Flow cytometry analysis indicated an increase in early apoptotic cells, suggesting that the compound effectively triggers programmed cell death.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects. Research has shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This activity suggests potential therapeutic applications in treating inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Caspase Activation : It activates caspases, leading to apoptosis in cancer cells.
- Cytokine Modulation : It modulates cytokine production, reducing inflammation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
